molecular formula C14H14ClFN2O2S B13902582 Tert-butyl (5-(4-chloro-2-fluorophenyl)thiazol-2-yl)carbamate

Tert-butyl (5-(4-chloro-2-fluorophenyl)thiazol-2-yl)carbamate

Cat. No.: B13902582
M. Wt: 328.8 g/mol
InChI Key: DTVGFJYVQFRZOT-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-chloro-2-fluorophenyl)thiazol-2-ylcarbamate is a chemical compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a chloro-fluorophenyl group and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-chloro-2-fluorophenyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 5-(4-chloro-2-fluorophenyl)thiazol-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-chloro-2-fluorophenyl)thiazol-2-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the chloro-fluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(4-cyanophenyl)thiazol-2-ylcarbamate
  • Tert-butyl 5-(4-bromophenyl)thiazol-2-ylcarbamate
  • Tert-butyl 5-(4-methylphenyl)thiazol-2-ylcarbamate

Uniqueness

Tert-butyl 5-(4-chloro-2-fluorophenyl)thiazol-2-ylcarbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H14ClFN2O2S

Molecular Weight

328.8 g/mol

IUPAC Name

tert-butyl N-[5-(4-chloro-2-fluorophenyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C14H14ClFN2O2S/c1-14(2,3)20-13(19)18-12-17-7-11(21-12)9-5-4-8(15)6-10(9)16/h4-7H,1-3H3,(H,17,18,19)

InChI Key

DTVGFJYVQFRZOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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